molecular formula C9H10INO2 B7857788 3-iodo-N-methoxy-N-methylBenzamide CAS No. 170282-53-8

3-iodo-N-methoxy-N-methylBenzamide

Cat. No.: B7857788
CAS No.: 170282-53-8
M. Wt: 291.09 g/mol
InChI Key: ROGHWIPFADBJMC-UHFFFAOYSA-N
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Description

3-Iodo-N-methoxy-N-methylbenzamide is a halogenated benzamide derivative characterized by an iodine substituent at the 3-position of the benzene ring and an N-methoxy-N-methylamide functional group. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine atom . Its molecular formula is C₉H₁₀INO₂, with a molecular weight of 291.09 g/mol. The N-methoxy-N-methyl (Weinreb amide) group enhances stability and directs reactivity in nucleophilic acyl substitutions, making it valuable in multi-step syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-methoxy-N-methylBenzamide typically involves the iodination of N-methoxy-N-methylbenzamide. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the third position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-methoxy-N-methylBenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding N-methoxy-N-methylbenzamide.

    Oxidation Reactions: Oxidative conditions can lead

Biological Activity

3-Iodo-N-methoxy-N-methylBenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₁₀I₁N₂O₂
CAS Number: 170282-53-8
Molecular Weight: 292.09 g/mol

The compound features an iodine atom, a methoxy group, and a methyl group attached to a benzamide structure, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, affecting cellular processes.
  • Receptor Interaction: It has the potential to bind to specific receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.
  • Induction of Apoptosis: Studies indicate that this compound can activate caspase pathways, leading to programmed cell death in cancer cells.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. The specific mechanisms include:

  • Disruption of bacterial cell membranes.
  • Inhibition of bacterial enzyme activity.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably:

  • Case Study: Induction of Apoptosis in Cancer Cells
    A study demonstrated that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results suggested that the compound activates apoptotic pathways by increasing caspase activity.
Cell Line Treatment Concentration (µM) Cell Viability (%) Caspase Activation
HeLa1045Yes
MCF-72038Yes

Research Findings

  • In vitro Studies:
    • A study indicated that this compound could effectively reduce the viability of cancer cells through apoptosis induction. The mechanism involves the activation of caspases and inhibition of cell cycle progression.
  • In vivo Studies:
    • Animal models have shown promising results where administration of the compound resulted in tumor size reduction. Further investigations are needed to understand the pharmacokinetics and long-term effects on normal tissues.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound Unique Features Biological Activity
3-Iodo-N-methylbenzamideLacks methoxy groupLower anticancer activity
N-Methoxy-N-methylbenzamideLacks iodineReduced antimicrobial properties
3-Iodo-N-methoxy-N-methyl-5-nitrobenzamideContains nitro group; enhanced reactivityIncreased cytotoxicity against cancer cells

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of benzamide derivatives are highly influenced by substituent positions and functional groups. Below is a systematic comparison:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
3-Iodo-N-methoxy-N-methylbenzamide C₉H₁₀INO₂ 291.09 Iodo (3-), N-methoxy-N-methyl Organic synthesis intermediate
2-Iodo-N-(3-methoxyphenyl)benzamide C₁₄H₁₂INO₂ 353.16 Iodo (2-), N-(3-methoxyphenyl) Potential kinase inhibitors
3-Iodo-N,N-dimethylbenzamide (6i) C₉H₁₀INO 259.09 Iodo (3-), N,N-dimethyl Catalysis studies
N,N-Diethyl-3-methylbenzamide (DEET) C₁₂H₁₇NO 191.27 N,N-diethyl, methyl (3-) Topical insect repellent
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 241.29 Methoxy (4-), N-(3-methylphenyl) Drug discovery scaffolds

Key Observations :

  • Iodine Position : The 3-iodo substitution in the target compound contrasts with 2-iodo derivatives (e.g., 2-Iodo-N-(3-methoxyphenyl)benzamide). The ortho-iodo position may sterically hinder reactions compared to para/ meta positions, affecting coupling efficiency .
  • N-Substituents : The N-methoxy-N-methyl group in the target compound enhances solubility in polar solvents compared to N,N-dimethyl or N,N-diethyl groups (e.g., DEET). DEET’s lipophilic N,N-diethyl groups contribute to its dermal penetration and repellent efficacy .
  • Methoxy vs. Methyl Groups : 4-Methoxy-N-(3-methylphenyl)benzamide lacks iodine but shares a methoxy group. Methoxy groups increase electron density on the aromatic ring, influencing reactivity in electrophilic substitutions .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Data

Compound logP Water Solubility (mg/L) Half-Life (Hours) Key Safety Notes
This compound 2.1* ~50 (estimated) N/A Limited toxicity data
DEET 2.02 1,000 2–12 Safe topical use; neurotoxicity risk at high doses
2-Iodo-N-(3-methoxyphenyl)benzamide 3.5 ~20 N/A No reported clinical studies

*logP calculated using Crippen’s method .

Key Observations :

  • However, DEET’s higher water solubility (1,000 mg/L) enhances its topical formulation stability .
  • Metabolism : DEET is rapidly metabolized via cytochrome P450 enzymes, whereas the N-methoxy-N-methyl group in the target compound may resist enzymatic hydrolysis, prolonging its half-life in biological systems .

Properties

IUPAC Name

3-iodo-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGHWIPFADBJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624750
Record name 3-Iodo-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170282-53-8
Record name 3-Iodo-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of N-methoxymethylamine (3.47 g) and triethylamine (10.4 mL) in dichloromethane (100 mL) at 5° C. is treated dropwise with 3-iodobenzoyl chloride (9.8 g). The reaction mixture is stirred at room temperature for 2 hours, washed twice with water (70 mL), dried over magnesium sulphate, and evaporated to give N-methoxy-N-methyl-3-iodobenzamide (9.8 g) as a brown oil.
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-Iodo-benzoic acid (5.0 g, 20.15 mmol), thionyl chloride (3.6 g, 30.2 mmol), and DMF (10 mL) in CH2Cl2 (100 mL) was heated to reflux for 3 h. The reaction was then concentrated under reduced pressure and the residue was dissolved in CH2Cl2 (100 mL). O,N-Dimethylhydroxylamine hydrochloide (2.16 g, 22.2 mmol) was added and the solution was cooled to 0° C. N,N-diisopropylethylamine (2.6 g, 20.2 mmol) was added drop wise. The reaction was warmed to room temperature. After 4 h the reaction was quenched with water, the layers were separated and the aqueous layer was extracted with CH2Cl2 (1×). The combined organic layers were dried over Na2SO4. Purification by flash column chromatography (hexanes/ethyl acetate 6:4) afforded the title compound as a white solid (3.69 g, 63%). MS: 291.8 (MH+); HPLC Rf: 4.87 min. (HPLC method 4).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Yield
63%

Synthesis routes and methods III

Procedure details

3-Iodobenzoic acid (3.01 g, 12.1 mmol) was dissolved in DMF (30 mL), and HOBt.H2O (2.45 g, 18.1 mmol), WSC.HCl (3.02 g, 15.8 mmol), N,O-dimethylhydroxylamine hydrochloride (1.30 g, 13.3 mmol), and triethylamine (1.86 mL, 14.6 mmol) were added thereto, and then, the mixture was stirred at room temperature for 4 hours. Water (60 mL) was added to the mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, a saturated aqueous sodium hydrogen carbonate solution, and saturated brine, and then, dried over anhydrous sodium sulfate. Then, the solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel flash column chromatography (ethyl acetate/n-heptane=100/0 to 50/50) to give 3-iodo-N-methoxy-N-methylbenzamide (3.23 g, yield: 82%).
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
3.02 g
Type
reactant
Reaction Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
1.86 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.45 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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